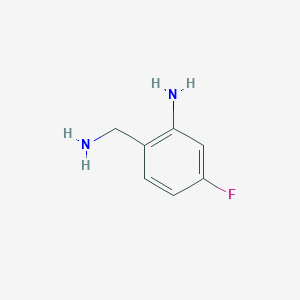
2-(Aminomethyl)-5-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-fluoroaniline is an organic compound with the molecular formula C7H9FN2 It features an aniline structure substituted with an aminomethyl group at the second position and a fluorine atom at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 5-fluoroaniline, undergoes nitration to form 5-fluoro-2-nitroaniline. This intermediate is then reduced to 2-amino-5-fluoroaniline.
Aminomethylation: The 2-amino-5-fluoroaniline is subjected to aminomethylation using formaldehyde and a suitable amine source, such as ammonium chloride, under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, or reduce other functional groups present in derivatives of this compound.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation reagents, nitrating mixtures, and sulfonation agents are used under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-5-Fluor-anilin findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Wird als Zwischenprodukt bei der Synthese von komplexen organischen Molekülen, Farbstoffen und Polymeren verwendet.
Biologie: Dient als Baustein für die Synthese biologisch aktiver Verbindungen, einschließlich Enzyminhibitoren und Rezeptorliganden.
Medizin: Wird auf sein Potenzial in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Pharmazeutika, die auf bestimmte biologische Pfade abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien, Agrochemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Mechanismus, durch den 2-(Aminomethyl)-5-Fluor-anilin seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab:
Molekulare Ziele: In biologischen Systemen kann es mit Enzymen, Rezeptoren oder Nukleinsäuren interagieren und deren Funktion oder Aktivität verändern.
Beteiligte Pfade: Die Verbindung kann Signalwege, Enzymaktivität oder Genexpression modulieren, was zu verschiedenen biologischen Effekten führt.
Ähnliche Verbindungen:
2-(Aminomethyl)anilin: Fehlt das Fluoratom, was zu unterschiedlicher Reaktivität und Eigenschaften führt.
5-Fluor-2-nitro-anilin: Ein Zwischenprodukt bei der Synthese von 2-(Aminomethyl)-5-Fluor-anilin mit einem unterschiedlichen chemischen Verhalten aufgrund der Nitrogruppe.
2-(Aminomethyl)-4-Fluor-anilin: Ähnliche Struktur, aber mit dem Fluoratom an der vierten Position, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)-5-fluoroaniline exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids, altering their function or activity.
Pathways Involved: The compound can modulate signaling pathways, enzyme activity, or gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)aniline: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-2-nitroaniline: An intermediate in the synthesis of 2-(Aminomethyl)-5-fluoroaniline, with distinct chemical behavior due to the nitro group.
2-(Aminomethyl)-4-fluoroaniline: Similar structure but with the fluorine atom at the fourth position, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
733736-89-5 |
|---|---|
Molekularformel |
C7H9FN2 |
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
2-(aminomethyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2 |
InChI-Schlüssel |
MNTHXTVSTMCXJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

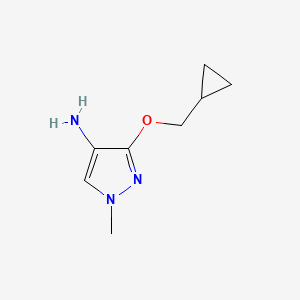
![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)


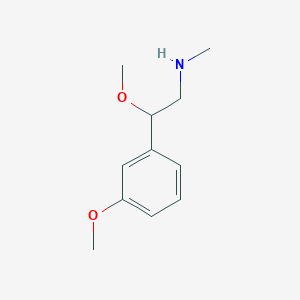


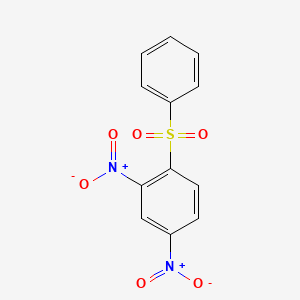

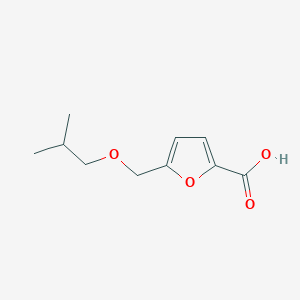
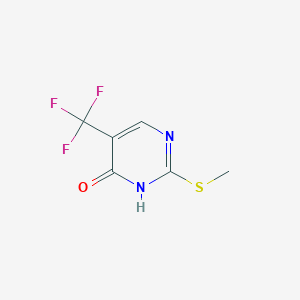
![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)
